molecular formula C18H20N2O5 B027747 (S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester CAS No. 26048-94-2

(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester

Cat. No. B027747
CAS RN: 26048-94-2
M. Wt: 344.4 g/mol
InChI Key: ATHRZWZDILASFM-INIZCTEOSA-N
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Description

Synthesis Analysis

The synthesis of (S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester involves N-benzyloxy carbamic acid ethyl ester as a starting material. A novel approach to the preparation of hydroxamic acids from this starting material has been developed, highlighting the utility in synthesizing hydroxamate-containing mixed ligand systems through reactions with stabilized carbon nucleophiles. This methodology demonstrates the versatility of the compound in creating functionalized hydroxamic acids and potential metal binding hosts (Liu, Jacobs, & Gopalan, 2009).

Molecular Structure Analysis

The molecular structure of (S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester facilitates its involvement in acid-catalyzed carboxylic acid esterification and ester hydrolysis. The activation energy required for these reactions is relatively low, allowing for the spontaneous reaction of the acylium ion with alcohol or water molecules, indicating a trimolecular reaction mechanism. This insight into the molecular behavior underpins the compound's reactivity and the broader implications for synthetic chemistry applications (Shi, Wang, & Hua, 2015).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, including N-alkylation to produce N-alkyl-N-benzyloxy carbamates, which can further react to yield functionalized hydroxamic acids. These steps are crucial for the synthesis of polyhydroxamic acids and other hydroxamate-containing ligands, demonstrating the compound's role in creating complex chemical architectures (Liu, Jacobs, & Gopalan, 2009).

Physical Properties Analysis

The physical properties of (S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester, such as solubility and melting point, are not explicitly detailed in the available literature but can be inferred from its structural analogs. These properties are essential for understanding its behavior in various solvents and conditions, which is crucial for its application in synthesis processes.

Chemical Properties Analysis

Its chemical properties, including reactivity towards different nucleophiles and stability under various conditions, highlight its potential in synthetic organic chemistry. For instance, its ability to undergo esterification and hydrolysis reactions, forming stable acylium ions, is a critical aspect of its chemical behavior that facilitates its use in complex synthesis pathways (Shi, Wang, & Hua, 2015).

Scientific Research Applications

Synthesis of Hydroxamic Acids and Mixed Ligand Systems

Hydroxamic acids, a class of chelators for metal ions like Fe(III), have notable applications in therapeutic, diagnostic, and separation chemistry. The compound, specifically N-benzyloxy carbamic acid ethyl ester, plays a crucial role in a novel method for the synthesis of hydroxamic acids. This approach involves N-alkylation to yield N-alkyl-N-benzyloxy carbamates, which subsequently react with stabilized carbon nucleophiles to produce protected hydroxamic acids. These intermediates can be further modified, demonstrating the versatility of this methodology in generating complex metal-binding molecules (Liu, Jacobs, & Gopalan, 2009).

O-Benzylation of Carboxylic Acids

The compound is pivotal in the O-benzylation of carboxylic acids, a process essential for synthesizing benzyl esters. This synthesis, achieved using 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT), showcases two distinct methods yielding different products based on the reaction conditions. The O-benzylation of hydroxy carboxylic acids under specific conditions leads to either dibenzylated products or hydroxy esters. This delineation of reaction pathways underscores the compound's significance in versatile ester synthesis (Yamada et al., 2015).

Synthesis of Complex Molecular Structures

The compound is utilized in the synthesis of intricate molecular structures such as 1-[N-Benzyloxycarbonyl-(1S)-1-amino-2-oxoethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane. This application demonstrates its value in constructing complex chemical entities, highlighting its potential in diverse synthetic pathways (Rose et al., 2003).

properties

IUPAC Name

benzyl N-[(2S)-3-hydroxy-1-oxo-1-(phenylmethoxyamino)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c21-11-16(17(22)20-25-13-15-9-5-2-6-10-15)19-18(23)24-12-14-7-3-1-4-8-14/h1-10,16,21H,11-13H2,(H,19,23)(H,20,22)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHRZWZDILASFM-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)NOCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CO)C(=O)NOCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10461062
Record name (S)-[1-[(BENZYLOXY)CARBAMOYL]-2-HYDROXYETHYL]CARBAMIC ACID BENZYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester

CAS RN

26048-94-2
Record name (S)-[1-[(BENZYLOXY)CARBAMOYL]-2-HYDROXYETHYL]CARBAMIC ACID BENZYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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